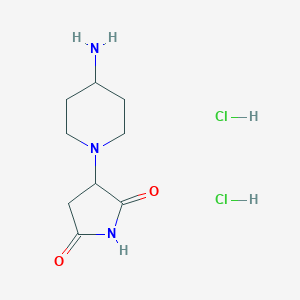

3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

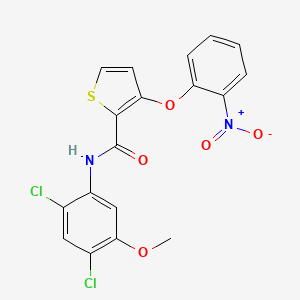

“3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione dihydrochloride”, also known as AP5, is a synthetic compound that is widely used in scientific research. It has a molecular weight of 270.16 .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H15N3O2.2ClH/c10-6-1-3-12(4-2-6)7-5-8(13)11-9(7)14;;/h6-7H,1-5,10H2,(H,11,13,14);2*1H . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Anticonvulsant Properties

Research on derivatives of pyrrolidine-2,5-dione, which shares a core structure with the specified compound, has demonstrated potential anticonvulsant properties. For instance, derivatives with an aromatic ring at position-3 of pyrrolidine-2,5-dione showed activity in the maximum electroshock (MES) seizure test, with some compounds exhibiting strong anticonvulsant activity and low effective doses (ED50 values ranged from 29 to 48 mg/kg) (Obniska et al., 2005).

Molecular Synthesis

A novel synthesis method for 3-(pyrrolidin-1-yl)piperidine, which is structurally related to the compound , has been proposed. This method is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, offering a simpler approach for the production of large quantities of the compound (Smaliy et al., 2011).

Dipeptide Analogues

Pyrrolidine-2,4-diones, analogous to amino acids, have been synthesized with N-acylated, O-alkylated pyrrolin-2-ones in high yield and excellent enantiopurity. These dipeptide analogues adopt a linear, extended conformation, demonstrating their potential in medicinal chemistry and drug design (Hosseini et al., 2006).

Molecular Docking Studies

Molecular docking studies have explored the biological activity of hydroacridine and quinoline derivatives, revealing potential as cholinesterase inhibitors, anti-inflammatory, and anticonvulsant agents. Compounds containing pyrrolidine-2,5-diones fragments showed improved biological activity indicators compared to acridine derivatives alone, highlighting the fragment's significance in enhancing biological activity (Smetanin et al., 2021).

Mecanismo De Acción

This compound is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in many physiological and pathological processes in the central nervous system (CNS).

Safety and Hazards

Propiedades

IUPAC Name |

3-(4-aminopiperidin-1-yl)pyrrolidine-2,5-dione;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.2ClH/c10-6-1-3-12(4-2-6)7-5-8(13)11-9(7)14;;/h6-7H,1-5,10H2,(H,11,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJVRINVNZLKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2CC(=O)NC2=O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610120.png)

![N-[(1-ethyl-1H-1,3-benzodiazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2610125.png)

![6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610130.png)

![6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2610140.png)